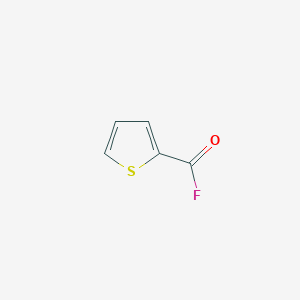
2-Thiophenecarbonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thienoyl fluoride is an organic compound with the molecular formula C4H3FSO It is a derivative of thiophene, where the carbonyl group is bonded to a fluorine atom
准备方法
2-Thienoyl fluoride can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with a fluorinating agent such as thionyl fluoride (SOF2). The reaction typically occurs under mild conditions and yields 2-Thienoyl fluoride as the primary product .
化学反应分析
Nucleophilic Acyl Substitution Reactions
The carbonyl fluoride group undergoes substitution with diverse nucleophiles, forming esters, amides, and thioesters.
Esterification
Reaction with alcohols in the presence of acid catalysts yields thiophene-2-carboxylate esters. For example:
2 Thiophenecarbonyl fluoride+ROHH+Thiophene 2 carboxylate ester+HF
Table 2: Representative Esters
| Entry | R Group | Product Name | Physical Data (mp) | Source |
|---|---|---|---|---|
| 1 | CH₂CH₂C≡CH | 2-Thiophenecarboxylate propargyl ester | Oil | |
| 3 | CH₂CH₂C≡CH (Br) | Dibromo-substituted ester | 50–53°C |
Amidation
Primary and secondary amines react to form thiophene-2-carboxamides. For instance:
2 Thiophenecarbonyl fluoride+RNH2→Thiophene 2 carboxamide+HF
Table 3: Selected Amides
| Entry | Amine | Product Name | Yield (%) | Source |
|---|---|---|---|---|
| 25 | C₂H₅NH₂ | N-Ethyl-2-thiophenecarboxamide | 85 | |
| 27 | C₃H₇NH₂ | N-Propyl-2-thiophenecarboxamide | 78 |
Thioester Formation
Thiols react to generate thioesters, useful in peptide coupling and materials science :
2 Thiophenecarbonyl fluoride+RSH→Thiophene 2 thioester+HF
Stability and Reaction Optimization
科学研究应用
2-Thienoyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: The compound is utilized in the synthesis of acyl fluorides and peptides, demonstrating high efficiency and selectivity.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-Thienoyl fluoride involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets include functional groups such as hydroxyl, amino, and carboxyl groups, which can undergo substitution reactions with the fluorine atom .
相似化合物的比较
2-Thienoyl fluoride is similar to other acyl fluorides such as thionyl fluoride (SOF2) and sulfuryl fluoride (SO2F2). it is unique due to its thiophene ring structure, which imparts distinct reactivity and properties. Other similar compounds include:
Thionyl Fluoride (SOF2): Used in organic synthesis and as a fluorinating agent.
Sulfuryl Fluoride (SO2F2): Utilized in pest control and as a fumigant.
生物活性
2-Thiophenecarbonyl fluoride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their metabolic stability and biological efficacy, making them valuable in drug development. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound (C6H4FOS) features a thiophene ring with a carbonyl group and a fluorine atom. The presence of the fluorine atom contributes to the compound's unique reactivity and stability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Metabolic Stability : The C-F bond in fluorinated compounds is more resistant to metabolic degradation compared to C-H bonds, enhancing the compound's bioavailability and half-life in biological systems .
- Electrophilic Properties : The carbonyl group in this compound can act as an electrophile, allowing it to participate in nucleophilic reactions, which may influence various biological pathways .
Effects on Lipid Metabolism
Fluorinated compounds like sodium fluoride have been shown to affect lipid profiles by altering cholesterol and triglyceride levels. While direct studies on this compound's effects on lipid metabolism are scarce, the implications of fluorine substitution suggest potential impacts on metabolic pathways .
Study 1: Antitumor Efficacy
A study explored the effects of various fluorinated compounds on breast cancer cell lines. While this compound was not directly tested, related compounds exhibited biphasic dose-response relationships, indicating that structural modifications could lead to enhanced therapeutic profiles. The findings suggest that similar strategies could be employed with this compound to optimize its antitumor activity .
Study 2: Metabolic Stability Analysis
In another investigation focusing on metabolic stability, researchers synthesized several fluorinated analogs and evaluated their pharmacokinetic properties. The results indicated that fluorination significantly improved the stability and bioavailability of these compounds. This outcome supports the hypothesis that this compound may also possess favorable pharmacokinetic characteristics due to its fluorine content .
Data Table: Comparison of Biological Activities
属性
CAS 编号 |
32178-51-1 |
|---|---|
分子式 |
C5H3FOS |
分子量 |
130.14 g/mol |
IUPAC 名称 |
thiophene-2-carbonyl fluoride |
InChI |
InChI=1S/C5H3FOS/c6-5(7)4-2-1-3-8-4/h1-3H |
InChI 键 |
BUURGRNLCLOJBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















